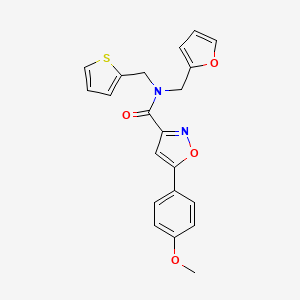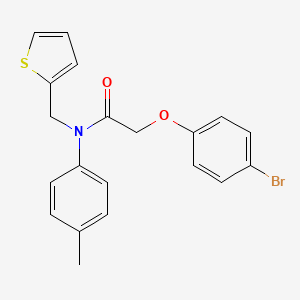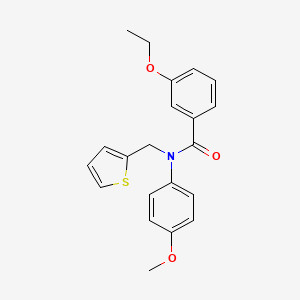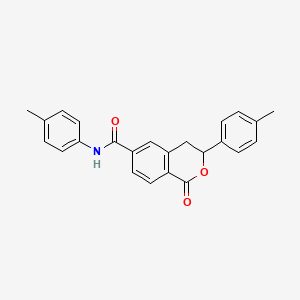![molecular formula C21H15BrN4O2 B11339551 3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile](/img/structure/B11339551.png)
3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the benzonitrile group: This can be done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZONITRILE include other pyrazolopyrimidines and pyrazolopyrimidine derivatives. These compounds share the core pyrazolopyrimidine structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, compounds with different halogen substitutions or additional functional groups may exhibit varying degrees of potency and selectivity in their applications .
Propriétés
Formule moléculaire |
C21H15BrN4O2 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile |
InChI |
InChI=1S/C21H15BrN4O2/c1-24-17-12-26(16-8-3-5-13(9-16)11-23)19(14-6-4-7-15(22)10-14)18(17)20(27)25(2)21(24)28/h3-10,12H,1-2H3 |
Clé InChI |
MLTJQPANCDFHQQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339483.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11339485.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339495.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11339498.png)



![5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339536.png)
![(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11339539.png)

![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11339564.png)
![N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide](/img/structure/B11339570.png)

![2-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339572.png)
